molecular formula C13H16O2 B13977411 3-Phenylcyclohexanecarboxylic acid

3-Phenylcyclohexanecarboxylic acid

Katalognummer: B13977411
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: IDLNNHCBDQYOAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylcyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanecarboxylic acid, where a phenyl group is attached to the third carbon of the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylcyclohexanecarboxylic acid can be synthesized through several methods. . This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Phenylcyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

    Cyclohexanecarboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in structure and applications.

    Benzoic acid: A simpler aromatic carboxylic acid without the cyclohexane ring.

Uniqueness: 3-Phenylcyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

3-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15)

InChI-Schlüssel

IDLNNHCBDQYOAP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)C(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.